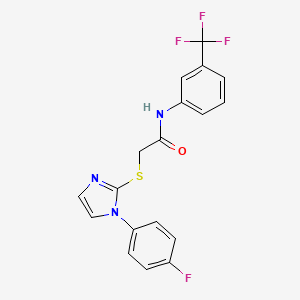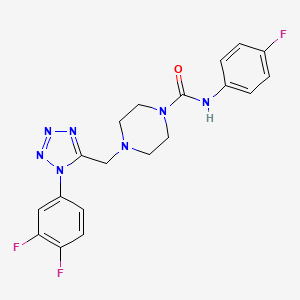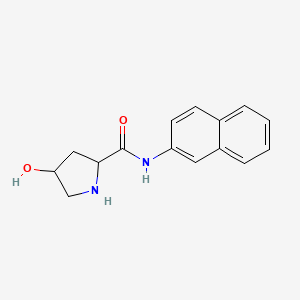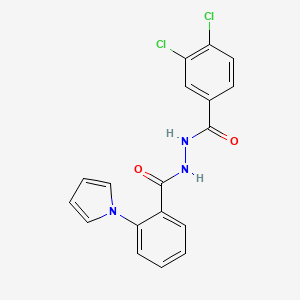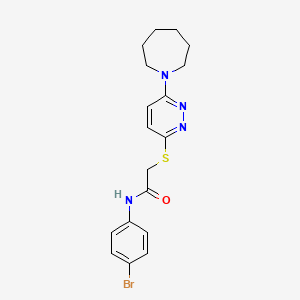
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide, also known as APET, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Synthesis of Novel Derivatives : Research has explored the synthesis of various pyridazine derivatives, demonstrating their potential in creating compounds with antimicrobial activity. For instance, studies have detailed the synthesis of sulphonamide derivatives, showing good antimicrobial activity against various strains (Fahim & Ismael, 2019).
- Chemical Properties and Applications : The chemistry of pyrido[1,2-a]azepines, related to pyridazine structures, has been examined for their synthesis, structure, reactivity, and applications. These derivatives are notable in medicinal chemistry for their physiological activity, including acting as ACE inhibitors or dual inhibitors for treating cardiovascular diseases (Fischer, 2011).
Antimicrobial and Antinociceptive Activity
- Antimicrobial Activity : Various studies have synthesized pyridazine and related heterocyclic compounds, evaluating their antimicrobial efficacy. For example, compounds with a pyridazinone core have shown promising results against a range of microbial species, with some exhibiting high activity comparable to standard drugs (Darwish et al., 2014).
- Antinociceptive Activity : Pyridazine derivatives have been investigated for their antinociceptive (pain-relieving) activity. Certain compounds have been found more potent than aspirin in Koster's Test, indicating their potential in pain management (Doğruer et al., 2000).
Molecular Docking and Computational Studies
- Computational Analysis : Computational calculations have been employed to understand the chemical properties of these compounds better, such as the HOMO-LUMO energy gap and Mulliken atomic charges. These studies provide insight into the reactivity and potential biological activity of the synthesized compounds (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-14-5-7-15(8-6-14)20-17(24)13-25-18-10-9-16(21-22-18)23-11-3-1-2-4-12-23/h5-10H,1-4,11-13H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSHNPZXGWVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(azepan-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)
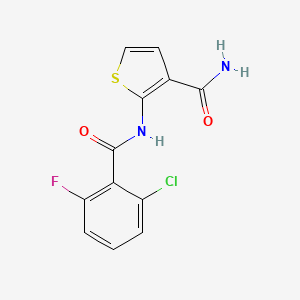
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)
![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2418198.png)
![N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2418199.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)
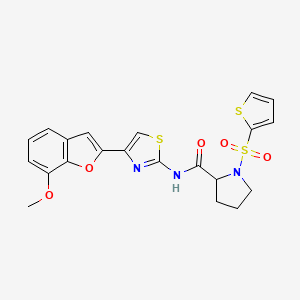
![4-(3-fluoro-4-methylphenyl)-2-(2-phenoxyethyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2418205.png)
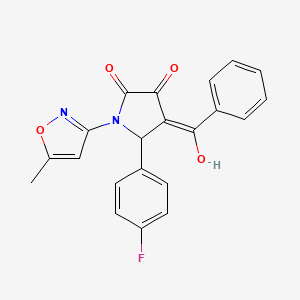
![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)
